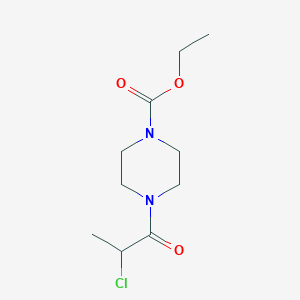
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 g/mol . It is characterized by the presence of a piperazine ring substituted with an ethyl ester and a 2-chloropropanoyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2-chloropropionyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Step 1: Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can bind to active sites or allosteric sites on proteins, modulating their activity. The 2-chloropropanoyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of the target .
Comparison with Similar Compounds
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 4-(2-bromopropanoyl)piperazine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
Ethyl 4-(2-fluoropropanoyl)piperazine-1-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
Ethyl 4-(2-hydroxypropanoyl)piperazine-1-carboxylate: The hydroxyl group introduces different hydrogen bonding capabilities and solubility properties.
Properties
IUPAC Name |
ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8(2)11/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFYDLXHQAZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














